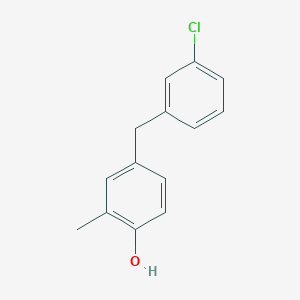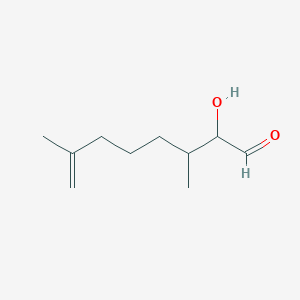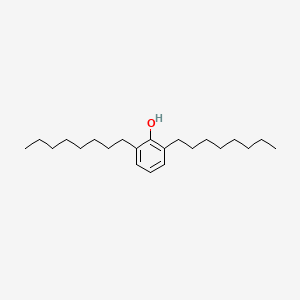
2,6-Dioctylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioctylphenol is an organic compound with the molecular formula C22H38O. It is a derivative of phenol, where two octyl groups are substituted at the 2 and 6 positions of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dioctylphenol can be synthesized through nucleophilic aromatic substitution reactions. The process involves the substitution of hydrogen atoms in the phenol ring with octyl groups. This reaction typically requires a strong base and an appropriate solvent to facilitate the substitution .
Industrial Production Methods: In industrial settings, this compound is produced using a tubular fixed bed reactor. This method ensures a continuous and efficient production process, allowing for large-scale synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioctylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,6-Dioctylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dioctylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the octyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
2,6-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties but different reactivity due to the presence of chlorine atoms.
2,6-Diphenylphenol: A phenyl-substituted phenol with distinct steric and electronic effects.
Uniqueness: 2,6-Dioctylphenol is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring enhanced lipophilicity and hydrophobic interactions .
Properties
CAS No. |
3307-31-1 |
|---|---|
Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,6-dioctylphenol |
InChI |
InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-18-15-19-21(22(20)23)17-14-12-10-8-6-4-2/h15,18-19,23H,3-14,16-17H2,1-2H3 |
InChI Key |
MYOXWOWYELCAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC=C1)CCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


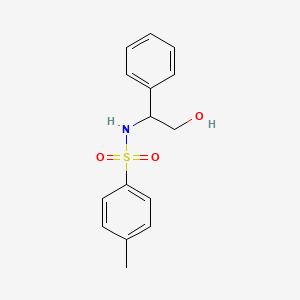
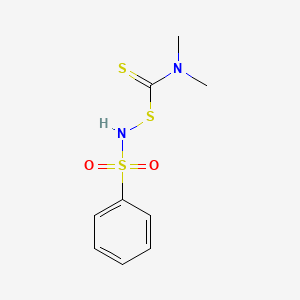
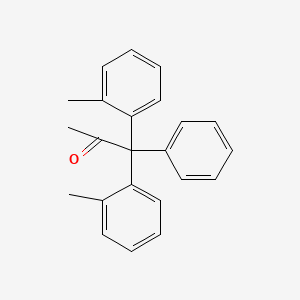
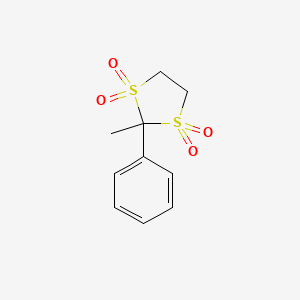
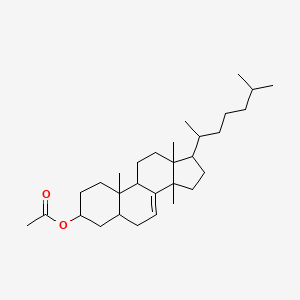
![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
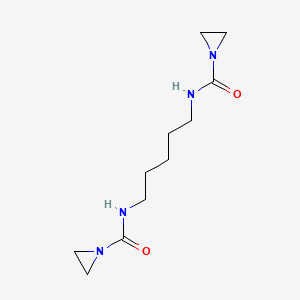
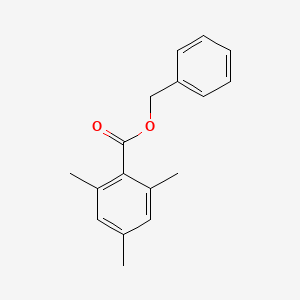
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
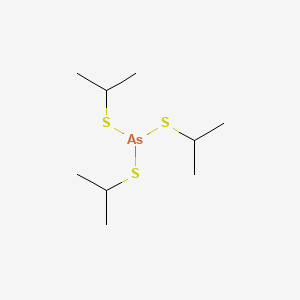
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
